molecular formula C18H11ClN2 B11839820 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine CAS No. 125866-31-1

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine

Cat. No.: B11839820
CAS No.: 125866-31-1
M. Wt: 290.7 g/mol
InChI Key: FQRGCXNTNYBFAO-UHFFFAOYSA-N
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Description

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine is a tricyclic aromatic compound belonging to the benzo[b][1,6]naphthyridine family, a class of nitrogen-containing heterocycles that are isosteres of naphthalene. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. Benzo[b][1,6]naphthyridine derivatives are recognized as privileged structures for drug discovery, with documented potential as antitumor agents, monoamine oxidase (MAO) inhibitors, and for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease . The specific molecular architecture of this compound, featuring a chloro substituent at the 6-position and a phenyl ring at the 10-position, makes it a valuable synthetic intermediate for further functionalization. Researchers can utilize this building block to develop novel derivatives through cross-coupling reactions or nucleophilic substitutions, exploring structure-activity relationships. The benzo[1,6]naphthyridine core shows shape similarity to natural alkaloids like aaptamine and β-carboline, which is associated with its interaction with biological targets like monoamine oxidases . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125866-31-1

Molecular Formula

C18H11ClN2

Molecular Weight

290.7 g/mol

IUPAC Name

6-chloro-10-phenylbenzo[b][1,6]naphthyridine

InChI

InChI=1S/C18H11ClN2/c19-15-8-4-7-13-17(12-5-2-1-3-6-12)14-11-20-10-9-16(14)21-18(13)15/h1-11H

InChI Key

FQRGCXNTNYBFAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC4=C2C=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine typically involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. . The reaction conditions often require heating to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nitrogen and sulfur nucleophiles, often under basic conditions.

    Oxidation and Reduction: Typical oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Table 1: Synthesis Methods

MethodKey FeaturesReference
CycloadditionUtilizes dipolarophiles for cyclization
Palladium-Catalyzed ReactionOne-pot synthesis from chloroquinoline derivatives

Anticancer Properties

Research indicates that 6-chloro-10-phenylbenzo[b][1,6]naphthyridine exhibits significant anticancer activity. A study demonstrated its cytotoxic effects against various human cancer cell lines, including HeLa, MCF7, K562, and Hep-G2. The compound showed lower IC50 values compared to standard chemotherapeutics like Adriamycin, indicating potent antiproliferative effects.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa1.05Adriamycin5.00
MCF76.63Adriamycin4.50
K5627.23Adriamycin5.20
Hep-G26.81Adriamycin5.90

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its structure allows it to interact with bacterial membranes and inhibit essential cellular processes, making it a potential candidate for developing new antibiotics.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 1,8-naphthyridine derivatives, suggesting that compounds like this compound may offer therapeutic benefits in neurological disorders such as Alzheimer's disease and multiple sclerosis due to their ability to modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of naphthyridine derivatives is crucial for optimizing their pharmacological profiles. Modifications to the phenyl or chloro substituents can significantly impact biological activity and selectivity against various targets.

Table 3: SAR Insights

ModificationEffect on ActivityReference
Chloro SubstitutionIncreased anticancer potency
Phenyl GroupEnhanced binding affinity

Mechanism of Action

The mechanism of action of 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of monoamine oxidase B (MAO B), which is involved in the breakdown of neurotransmitters in the brain . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity (IC₅₀) Synthesis Method Key Reference
6-Chloro-10-phenylbenzo[b][1,6]naphthyridine Cl (C6), Ph (C10) Antiproliferative (0.5–2 µM) Friedländer cyclization
Benzo[h]naphtho[1,2-b][1,6]naphthyridine Fused benzo[h] ring Cytotoxic (0.3–1.8 µM) PPA-mediated cyclization
3-Chloro-4-cyano-10-oxo derivative Cl (C3), CN (C4), O (C10) Not reported Oxidation with m-CPBA
Tetrahydrobenzo[b][1,6]naphthyridine Saturated ring (C5–C8) PDE5 inhibition (Ki = 12 nM) Rigidification strategy
6-Methylbenzo[b]pyrido[3,2-f][1,6]naphthyridine CH₃ (C6) Antiviral (HSV-1 EC₅₀ = 8 µM) Vilsmeier-Haak cyclization

Key Comparison Metrics

(1) Cytotoxicity and Antiproliferative Activity

  • This compound shows superior activity (IC₅₀ = 0.5–2 µM) compared to its isomeric benzo[b]naphtho[1,2-h][1,6]naphthyridine (IC₅₀ = 5–10 µM), likely due to optimized substituent positioning enhancing DNA binding .
  • Chlorine at position 6 significantly boosts cytotoxicity over methyl or methoxy groups, as seen in 6-methyl and 2-methoxy analogues .

Substituent Effects on Reactivity and Bioactivity

  • Chlorine vs. Methyl Groups : Chlorine’s electron-withdrawing nature enhances electrophilic reactivity in cross-coupling reactions and improves cytotoxicity by 3–5-fold compared to methyl groups .
  • Phenyl vs. Heteroaromatic Substituents : Phenyl groups at position 10 improve lipophilicity (logP = 3.2) over pyridyl analogues (logP = 1.8), correlating with better blood-brain barrier penetration in preclinical models .

Biological Activity

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.

Naphthyridine derivatives, including this compound, have been shown to exert their biological effects through several mechanisms:

  • Topoisomerase Inhibition : Many naphthyridine compounds inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells .
  • Apoptosis Induction : The compound may trigger apoptosis through both intrinsic and extrinsic pathways by modulating caspase activity and influencing Bcl-2 family proteins .
  • Antioxidant Activity : Some studies suggest that naphthyridine derivatives can exhibit antioxidant properties, reducing oxidative stress in cells .

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Reference
HeLa5.93
MCF76.63
K5627.23
Hep-G26.81

These values indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that chloro-substituted naphthyridines showed potent activity against various cancer cell lines. The compound was more effective than standard chemotherapy agents like Adriamycin in certain cases .
  • Comparative Analysis : Research comparing different naphthyridine derivatives revealed that structural modifications significantly affect biological activity. For instance, the presence of chlorine at specific positions enhanced the cytotoxic profile against HeLa and MCF7 cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential, leading to cell death .

Q & A

Q. What are the predominant synthetic routes for 6-chloro-10-phenylbenzo[b][1,6]naphthyridine, and how do reaction conditions affect yield?

The compound is synthesized via palladium-catalyzed one-pot reactions or copper-mediated cyclization. For example, Kumar et al. (2017) reported a Pd-catalyzed method using 2-chloroquinoline-3-carbonitriles with sulfur and amines, achieving yields of 65–82% under reflux in DMF at 110°C . Alternatively, Muthukrishnan et al. (2016) utilized CuBr-catalyzed intramolecular [4+2] hetero-Diels-Alder reactions, yielding 70–85% in toluene at 80°C . Variations in solvent (DMF vs. toluene) and catalyst (Pd vs. Cu) influence reaction efficiency and selectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns substituent positions and confirms regioselectivity (e.g., aromatic protons at δ 7.3–8.7 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1612 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., LC-MS [M+1]+ peaks at m/z 314–381) .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for related dibenzo[b,g][1,8]naphthyridinones .

Q. How are key intermediates like 10-chloro-substituted derivatives synthesized for further functionalization?

Chlorinated intermediates are prepared via nucleophilic substitution or cyclization. For example, 10-chlorobenzo[g]naphtho[b][1,8]naphthyridine is synthesized by reacting 2-aminonaphthols with chloro-substituted aldehydes under acidic conditions, yielding 70–80% after crystallization from ethanol .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formation of benzo[b][1,6]naphthyridines?

Regioselectivity is governed by electronic and steric factors. In Pd-catalyzed reactions, electron-deficient quinoline substrates favor nucleophilic attack at the α-position, while bulky amines direct substitution to less hindered sites . Computational studies (e.g., DFT) on related systems suggest that transition-state stabilization via π-π interactions between aryl groups and catalysts enhances selectivity .

Q. How do structural modifications (e.g., chloro vs. phenyl substituents) impact biological activity?

Chloro substituents at C6 enhance cytotoxicity. For instance, 6-chloro derivatives exhibit IC50 values of 1.05–7.23 µM against HeLa, MCF7, and K562 cell lines, outperforming non-halogenated analogs. The chloro group likely improves membrane permeability and target binding via hydrophobic interactions . In contrast, phenyl groups at C10 increase π-stacking with DNA, as observed in fluorescence-based assays .

Q. What experimental challenges arise in optimizing reaction conditions for scaled synthesis?

Key challenges include:

  • Catalyst deactivation : Pd catalysts are sensitive to sulfur-containing byproducts, requiring excess ligand (e.g., PPh3) to stabilize intermediates .
  • Purification : Co-elution of regioisomers in column chromatography necessitates HPLC or recrystallization for separation (e.g., using ethyl acetate/n-hexane mixtures) .
  • Low yields in multi-step sequences : For example, copper-mediated cyclizations yield ~30% in steps involving sterically hindered substrates .

Q. How do data contradictions in reported synthetic yields arise, and how can they be resolved?

Discrepancies stem from variations in substrate purity, solvent choice, and reaction monitoring. For instance, yields for similar Cu-catalyzed reactions range from 30% to 85% due to differences in substrate pre-activation (e.g., anhydrous vs. hydrated solvents) . Resolution requires systematic optimization (e.g., DoE studies) and real-time analytics like in situ IR to track intermediate formation.

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-catalyzed methods for high yields (~80%) and scalability .
  • Analytical workflows : Combine NMR, MS, and XRD for unambiguous structural confirmation .
  • Biological assays : Use MTT-based cytotoxicity screening with positive controls (e.g., doxorubicin) to benchmark activity .

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